molecular formula C4H3IN2O B040729 5-Iodo-2,3-dihydropyridazin-3-one CAS No. 825633-94-1

5-Iodo-2,3-dihydropyridazin-3-one

Cat. No. B040729
M. Wt: 221.98 g/mol
InChI Key: UZWMMCWOUBWROK-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A solution of 5-iodo-2H-pyridazin-3-one (66 g, 0.30 mol) in tetrahydrofuran (500 mL) was treated with pyridinium para-toluene sulfonate (14.3 g, 0.057 mol) and 3,4-dihydro-2H-pyran (52 mL). The reaction mixture was stirred at reflux for 5 h. At this time, the reaction was treated with another aliquot of 3,4-dihydro-2H-pyran (32.5 mL). The solution was stirred at reflux overnight. At this time, the solution was concentrated in vacuo. Chromatography (ethyl acetate/petroleum ether=1/2) afforded 5-iodo-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (89 g, 98%).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=[O:8])[CH:3]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[O:26]1[CH:31]=[CH:30][CH2:29][CH2:28][CH2:27]1>O1CCCC1>[I:1][C:2]1[CH:7]=[N:6][N:5]([CH:27]2[CH2:28][CH2:29][CH2:30][CH2:31][O:26]2)[C:4](=[O:8])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
IC1=CC(NN=C1)=O
Name
Quantity
14.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
52 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
32.5 mL
Type
reactant
Smiles
O1CCCC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
The solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
At this time, the solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(N(N=C1)C1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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